5-(Pyridin-3-yl)oxazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-yl-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRJOFZLFRXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308410 | |
| Record name | 5-(3-Pyridinyl)-2-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014629-82-3 | |
| Record name | 5-(3-Pyridinyl)-2-oxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014629-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Pyridinyl)-2-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Strategies for 5 Pyridin 3 Yl Oxazol 2 Amine
Retrosynthetic Analysis of the 5-(Pyridin-3-yl)oxazol-2-amine Scaffold
A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. The primary disconnections can be made at the bonds forming the oxazole (B20620) ring and the carbon-carbon bond connecting the oxazole and pyridine (B92270) rings.
One plausible retrosynthetic pathway involves disconnecting the C5-aryl bond, suggesting a late-stage introduction of the pyridine moiety. This leads to a key intermediate, a 5-halooxazol-2-amine, and a pyridine-containing coupling partner, such as 3-pyridylboronic acid. The 5-halooxazol-2-amine can be further disconnected by breaking the C-N and C-O bonds of the oxazole ring, leading back to a halomethylketone and a source for the C2-amino group, such as cyanamide (B42294) or urea (B33335).
Alternatively, the oxazole ring can be envisioned as being formed from a precursor already containing the pyridine ring. This approach would involve the disconnection of the oxazole ring from a 2-amino-1-(pyridin-3-yl)ethan-1-one derivative. This intermediate, in turn, can be derived from 3-acetylpyridine (B27631). The C2-amino group and the oxygen atom of the oxazole could be introduced via cyclization with a suitable reagent like cyanogen (B1215507) bromide or by reacting an α-haloketone derivative with urea.
Established Synthetic Routes to this compound
Several established synthetic strategies can be employed for the synthesis of this compound, focusing on the sequential or convergent formation of the key structural features.
Cyclization Reactions for Oxazole Ring Formation
The formation of the 2-aminooxazole core is a critical step in the synthesis. A common and effective method is the Hantzsch-type synthesis, which involves the condensation of an α-haloketone with urea or a urea derivative. nih.gov In the context of synthesizing this compound, this would typically involve the reaction of 2-bromo-1-(pyridin-3-yl)ethan-1-one with urea or thiourea. The reaction proceeds via initial N-alkylation of urea by the α-haloketone, followed by intramolecular cyclization and dehydration to yield the 2-aminooxazole ring.
Another established method for forming the 2-aminooxazole ring is the reaction of α-hydroxy ketones with cyanamide. scribd.comgoogle.com This approach avoids the use of halogenated intermediates. For the target molecule, 2-hydroxy-1-(pyridin-3-yl)ethan-1-one could be reacted with cyanamide in the presence of a base to facilitate the cyclization.
The Van Leusen reaction provides an alternative route to 5-substituted oxazoles, although it does not directly install the 2-amino group. mdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. mdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.net To adapt this for the synthesis of the target molecule, one could start with pyridine-3-carbaldehyde and TosMIC to form 5-(pyridin-3-yl)oxazole. Subsequent introduction of the amino group at the C2 position would be required, which can be challenging.
| Starting Materials | Reagents | Key Transformation | Product |
| 2-bromo-1-(pyridin-3-yl)ethan-1-one | Urea or Thiourea | Hantzsch-type synthesis | This compound |
| 2-hydroxy-1-(pyridin-3-yl)ethan-1-one | Cyanamide | Base-catalyzed cyclization | This compound |
| Pyridine-3-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | Van Leusen oxazole synthesis | 5-(Pyridin-3-yl)oxazole |
Introduction of the Pyridine Moiety in this compound Synthesis
The pyridine ring can be introduced at different stages of the synthesis. One strategy is to start with a pyridine-containing building block, such as 3-acetylpyridine or pyridine-3-carbaldehyde, and then construct the oxazole ring onto this scaffold as described in the previous section.
Alternatively, the pyridine moiety can be introduced in a later step via a cross-coupling reaction. A common method for this is the Suzuki-Miyaura coupling. youtube.comnih.govyoutube.comorganic-chemistry.orgnih.gov This would involve the synthesis of a 5-halo-2-aminooxazole intermediate, which is then coupled with 3-pyridylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base. This approach offers flexibility in the synthesis of various 5-aryl-2-aminooxazoles.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Type | Product |
| 5-Bromooxazol-2-amine | 3-Pyridylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | Suzuki-Miyaura Coupling | This compound |
| 5-Chlorooxazol-2-amine | 3-Pyridylboronic acid | Pd catalyst, Base | Suzuki-Miyaura Coupling | This compound |
Strategies for Incorporating the Amino Group at the Oxazole C2 Position
The incorporation of the amino group at the C2 position of the oxazole ring is often achieved concurrently with the ring-forming cyclization reaction. As mentioned, the use of reagents like urea, thiourea, or cyanamide in condensation reactions with α-functionalized ketones directly furnishes the 2-aminooxazole core. nih.govscribd.comgoogle.com
For instance, the reaction of an α-haloketone with urea proceeds through the formation of an isourea intermediate which then cyclizes. nih.gov Similarly, cyanamide can react with α-hydroxy ketones to form a cyano ether intermediate that undergoes intramolecular cyclization to the 2-iminooxazoline, which then tautomerizes to the more stable 2-aminooxazole. scribd.comgoogle.com
In cases where the oxazole ring is formed without the C2-amino group, such as through the Van Leusen reaction, a subsequent amination step is necessary. This can be a more challenging transformation. One potential route involves the conversion of a 2-unsubstituted oxazole to a 2-halooxazole, followed by nucleophilic aromatic substitution with an amine source. However, the direct amination of the oxazole C2 position is generally less common than building the 2-amino functionality into the cyclization step.
Novel Synthetic Approaches to this compound
More recent synthetic strategies aim to improve efficiency and molecular diversity through the use of multi-component reactions.
Multi-Component Reactions for Oxazole Construction
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of oxazole derivatives. nih.govacs.orgresearchgate.netacs.org
A potential Ugi-type reaction for the synthesis of a precursor to the target molecule could involve the reaction of pyridine-3-carbaldehyde, an amine, a carboxylic acid, and an isocyanide. While the classic Ugi reaction yields an α-acylamino amide, modifications of this reaction can lead to the formation of oxazole rings. For instance, using an α-isocyanoacetamide as one of the components in a three-component reaction with an aldehyde and an amine can directly lead to the formation of a 5-aminooxazole scaffold. acs.org
Another MCR approach could involve the condensation of an α-ketoaldehyde, cyanamide, and a pyridine-containing component to construct the desired 2-aminooxazole framework in a convergent manner. researchgate.net These MCR strategies offer significant advantages in terms of step economy and the ability to rapidly generate libraries of substituted oxazoles for further investigation.
Transition Metal-Catalyzed Synthesis of this compound
Transition metal catalysis offers powerful tools for the formation of C-N and C-O bonds, which are crucial for the synthesis of the oxazole ring and the introduction of the amino group. While direct transition-metal-catalyzed synthesis of this compound has not been explicitly detailed, analogous reactions for related 2-amino-5-aryloxazoles suggest plausible routes.
One potential strategy involves a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone in the formation of carbon-nitrogen bonds. In a hypothetical pathway, a pre-formed 2-halo-5-(pyridin-3-yl)oxazole could be coupled with an ammonia (B1221849) equivalent or a protected amine, catalyzed by a palladium complex. The efficacy of this reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.
Another approach could involve a copper-catalyzed C-N bond formation, a variation of the Ullmann condensation. This could be applied to couple a 2-halo-5-(pyridin-3-yl)oxazole with an amine source. Copper catalysis can sometimes offer milder reaction conditions compared to palladium.
Furthermore, transition-metal-catalyzed cyclization reactions of appropriate precursors could be envisioned. For instance, a suitably functionalized propargyl amide derivative could undergo a metal-catalyzed intramolecular cyclization to form the oxazole ring. The choice of catalyst, often gold or platinum, would be critical in directing the regioselectivity of the cyclization to yield the desired 2-amino-5-substituted pattern.
The development of specific catalysts and ligands tailored for the synthesis of pyridyl-substituted aminooxazoles would be a key area of research to make these routes efficient and selective.
Table 1: Potential Transition Metal-Catalyzed Reactions for this compound Synthesis
| Reaction Type | Catalyst/Ligand System (Hypothetical) | Starting Materials (Hypothetical) | Key Transformation |
| Buchwald-Hartwig Amination | Pd(dba)₂ / XPhos | 2-Bromo-5-(pyridin-3-yl)oxazole, Ammonia source | C-N bond formation |
| Ullmann Condensation | CuI / L-proline | 2-Iodo-5-(pyridin-3-yl)oxazole, Amine source | C-N bond formation |
| Intramolecular Cyclization | AuCl₃ or PtCl₂ | N-(1-(pyridin-3-yl)prop-2-yn-1-yl)cyanamide | C-O and C-N bond formation |
Photochemical and Electrochemical Methods in this compound Synthesis
Photochemical and electrochemical methods represent green and often milder alternatives to traditional synthetic routes. While specific applications of these techniques for the synthesis of this compound are not documented, general principles for the formation of related heterocyclic systems can be considered.
Photochemical Synthesis: Photochemical reactions, initiated by the absorption of light, can drive unique chemical transformations. For the synthesis of 2-aminooxazoles, photochemical methods could potentially be employed for ring formation or functional group introduction. For instance, a photochemical [3+2] cycloaddition of a nitrile ylide with a suitable partner could theoretically form the oxazole ring. The generation of the necessary reactive intermediates under photochemical conditions would be a key challenge. Research on the photochemistry of 2-aminooxazole itself has focused more on its degradation pathways rather than its synthesis, which is a crucial consideration for prebiotic chemistry.
Electrochemical Synthesis: Electrochemical methods utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents. The electrochemical synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles has been reported, suggesting the feasibility of electrochemical cyclization for related heterocycles. A hypothetical electrochemical approach for this compound could involve the anodic oxidation of a suitable precursor, leading to an intramolecular cyclization to form the oxazole ring. The optimization of electrode materials, supporting electrolytes, and solvent systems would be critical for achieving high yield and selectivity.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
The optimization of reaction conditions is paramount for developing an efficient and selective synthesis of this compound. Key parameters that require careful consideration include the choice of solvent, catalyst, ligands, base, and temperature.
Solvent Effects on Reaction Pathways
The solvent can significantly influence the reaction rate, yield, and selectivity by affecting the solubility of reactants, stabilizing transition states, and participating in the reaction mechanism. For the synthesis of pyridyl-substituted oxazoles, a range of solvents from polar aprotic to nonpolar could be screened.
In the context of the Van Leusen oxazole synthesis, a plausible method for constructing the 5-(pyridin-3-yl)oxazole core from 3-pyridinecarboxaldehyde (B140518) and tosylmethyl isocyanide (TosMIC), the solvent choice is critical. While polar aprotic solvents like THF and CH3CN have been shown to be effective for related oxazoline (B21484) synthesis, the use of alcohols like methanol (B129727) or isopropanol (B130326) can also influence the reaction outcome. The polarity and coordinating ability of the solvent can affect the stability of intermediates and the rate of the final elimination step to form the aromatic oxazole ring.
For transition metal-catalyzed reactions, such as a potential Buchwald-Hartwig amination, solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can impact the solubility and activity of the catalyst-ligand complex and the base.
Table 2: Hypothetical Solvent Screening for a Van Leusen Synthesis of a 5-(pyridin-3-yl)oxazole Intermediate
| Solvent | Polarity | Expected Outcome |
| Methanol | Polar Protic | May facilitate proton transfer steps but could also act as a nucleophile. |
| THF | Polar Aprotic | Generally a good solvent for organometallic reactions and intermediates. |
| Dioxane | Polar Aprotic | Often used in cross-coupling reactions, can coordinate to the metal center. |
| Toluene | Nonpolar | May favor certain catalyst conformations and reduce side reactions. |
Catalyst Development and Ligand Design for this compound Synthesis
For transition metal-catalyzed routes, the development of an optimal catalyst and ligand system is crucial. The electronic and steric properties of the ligand play a significant role in the efficiency of the catalytic cycle.
In a potential Buchwald-Hartwig amination to introduce the 2-amino group, various phosphine-based ligands could be screened. Bulky and electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are known to promote the reductive elimination step, which is often rate-limiting. The pyridine moiety in the substrate could potentially coordinate to the metal center and influence the catalytic activity, necessitating careful ligand selection to avoid catalyst inhibition.
For copper-catalyzed reactions, ligands such as diamines or amino acids can accelerate the rate of C-N bond formation. The design of ligands that can effectively chelate the copper ion and facilitate the coupling with the pyridyl-oxazole substrate would be a key area for optimization.
Scalable Synthesis and Process Chemistry Considerations for this compound
The transition from a laboratory-scale synthesis to a scalable process for the production of this compound requires careful consideration of several factors, including cost of starting materials, reaction safety, efficiency, and ease of purification.
A robust and scalable synthesis would likely favor a convergent approach, where the pyridine and oxazole-amine fragments are synthesized separately and then coupled in a final step. The Van Leusen reaction, for example, has been utilized in scalable processes and could be adapted for the synthesis of the 5-(pyridin-3-yl)oxazole core. The use of flow chemistry could offer advantages in terms of safety, heat and mass transfer, and reproducibility for a scalable process.
Purification is another critical aspect. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The development of a synthetic route that yields a crystalline product would be highly advantageous.
Process safety considerations would include managing the use of potentially hazardous reagents and controlling reaction exotherms. A thorough understanding of the reaction mechanism and kinetics is essential for designing a safe and scalable process.
Chemical Reactivity and Derivatization Chemistry of 5 Pyridin 3 Yl Oxazol 2 Amine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of 5-(Pyridin-3-yl)oxazol-2-amine
The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) compared to benzene. slideshare.netquora.com This reduced reactivity is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which decreases the electron density of the aromatic ring system. slideshare.net Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, leading to the formation of a positively charged pyridinium (B92312) ion that is even more strongly deactivated.
Electrophilic attack on an unsubstituted pyridine ring occurs preferentially at the 3- and 5-positions (meta-positions), as the intermediate carbocations for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. slideshare.netquora.com
Given the strong deactivation of the pyridine ring, harsh reaction conditions would be necessary for electrophilic substitution. quora.comquimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings, as the Lewis acid catalyst complexes with the basic nitrogen atom. quimicaorganica.org Reactions such as nitration and halogenation, if successful, would likely occur at the positions least deactivated by the pyridine nitrogen and influenced by the substituent, typically the positions ortho and para to the activating part of the substituent and meta to the deactivating part. The most likely positions for substitution would be C-2, C-4, and C-6 of the pyridine ring, with the precise outcome depending on the subtle electronic balance and steric factors.
| Reaction | Reagents and Conditions | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | KNO₃, fuming H₂SO₄, high temp. | Substitution at C-2, C-4, or C-6 | Requires forcing conditions due to the deactivated nature of the pyridine ring. slideshare.net Regioselectivity is difficult to predict without experimental data. |
| Halogenation (Bromination) | Br₂, oleum, high temp. | Substitution at C-2, C-4, or C-6 | Similar to nitration, harsh conditions are required. The oxazole (B20620) ring may also react under these conditions. |
Nucleophilic Reactivity at the Amine Moiety of this compound
The exocyclic primary amine at the C-2 position of the oxazole ring is a key site for nucleophilic reactions and derivatization. wikipedia.org This amino group is analogous to an aniline, with its nucleophilicity influenced by the electronic properties of the heteroaromatic ring to which it is attached. It can readily participate in a variety of reactions to form new C-N bonds.
Common derivatizations include N-acylation, N-alkylation, and N-arylation. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Alkylation with alkyl halides can also be achieved, though care must be taken to control the degree of alkylation.
A particularly powerful method for the N-arylation of this compound is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 2-amino group and an aryl halide or triflate. youtube.comyoutube.com The successful application of this reaction to other 2-aminooxazole scaffolds demonstrates its utility for creating a diverse library of N-aryl derivatives of this compound. nih.govresearchgate.net
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| N-Acylation | R-COCl, base (e.g., pyridine, Et₃N) | N-(5-(pyridin-3-yl)oxazol-2-yl)amide | A standard method for forming amides. |
| N-Sulfonylation | R-SO₂Cl, base | N-(5-(pyridin-3-yl)oxazol-2-yl)sulfonamide | Forms stable sulfonamide derivatives. |
| N-Arylation (Buchwald-Hartwig) | Ar-X (X=Br, I, OTf), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu, Cs₂CO₃) | N-aryl-5-(pyridin-3-yl)oxazol-2-amine | A versatile and widely used method for C-N bond formation with broad substrate scope. wikipedia.orgnih.gov |
Functionalization of the Oxazole Ring in this compound
Direct functionalization of the oxazole ring itself presents a synthetic challenge. The oxazole ring is relatively electron-deficient and generally unreactive towards electrophilic substitution unless activated by strong electron-donating groups. pharmaguideline.comfirsthope.co.in The positions of the oxazole ring in this compound are C-2 (bearing the amine), C-4 (unsubstituted), and C-5 (bearing the pyridine). The most acidic proton on an oxazole ring is typically at the C-2 position, making it the primary site for deprotonation (lithiation). pharmaguideline.comwikipedia.org
Since the C-2 and C-5 positions are already substituted, functionalization would need to target the C-4 position. Direct C-H activation or functionalization at C-4 is not straightforward. While transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for heterocycles, achieving regioselectivity at the C-4 position of a 2,5-disubstituted oxazole would require specific directing group strategies or catalyst systems. nih.govelsevierpure.com
Another potential route for modifying the oxazole ring is through a Diels-Alder reaction, where the oxazole acts as a diene. This reaction typically leads to the formation of pyridine derivatives after the initial cycloadduct undergoes rearrangement and aromatization. wikipedia.orgclockss.org However, this approach would result in the destruction of the oxazole core.
Lithiation is a common strategy for functionalizing oxazoles, but it predominantly occurs at the C-2 position. wikipedia.orgacs.org Attempted lithiation at C-4 could be challenging and might be complicated by the instability of lithiated oxazoles, which can undergo electrocyclic ring-opening to form isonitrile intermediates. pharmaguideline.comacs.org
Oxidation Reactions of this compound
The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The N-oxidation of 3-substituted pyridines is a well-established reaction. nih.gov
The formation of the N-oxide has significant mechanistic implications. The N-O bond introduces a dipole that alters the electronic properties of the pyridine ring. The N-oxide is more electron-rich than the parent pyridine, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Conversely, it also further activates the 2- and 4-positions towards nucleophilic attack. Selective N-oxidation of pyridines in the presence of other potentially oxidizable amine groups can be achieved, suggesting this transformation is highly feasible for this compound. nih.gov
While the pyridine nitrogen is a likely site of oxidation, other parts of the molecule could also be susceptible under different conditions. The 2-aminooxazole moiety is generally more stable to oxidation than its bioisostere, 2-aminothiazole, where the sulfur atom is easily oxidized. nih.gov The replacement of sulfur with oxygen is a strategy used in medicinal chemistry to reduce metabolic oxidation. researchgate.net
Strong oxidizing agents, such as potassium permanganate (B83412) or ozone, are known to cause cleavage of the oxazole ring. pharmaguideline.com The exocyclic amino group could potentially be oxidized, but this typically requires specific reagents. Under controlled conditions using mild peroxy acids, selective oxidation at the pyridine nitrogen to form the N-oxide is expected to be the predominant reaction pathway.
Reduction Chemistry of this compound
The reduction of this compound can target either the pyridine ring or the oxazole ring, with the outcome depending on the choice of reducing agent and reaction conditions.
The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh). This transformation often requires high pressures and temperatures. More recently, methods like rhodium-catalyzed transfer hydrogenation using formic acid/triethylamine have been developed for the chemoselective reduction of pyridines to tetrahydropyridines or piperidines under milder conditions. liv.ac.uk
The oxazole ring is also susceptible to reduction. Catalytic hydrogenation can lead to the cleavage and opening of the oxazole ring, yielding open-chain products. tandfonline.com For example, reduction with nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can result in ring-opened structures. tandfonline.com
Achieving selective reduction of the pyridine ring while leaving the oxazole ring intact would be a synthetic challenge. It would likely require careful selection of a catalyst system that favors hydrogenation of the pyridine nucleus under conditions mild enough to avoid oxazole ring cleavage. Conversely, harsh reduction conditions are likely to affect both heterocyclic rings.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org For derivatives of this compound, these reactions are pivotal for introducing a variety of substituents onto both the pyridine and oxazole rings, assuming appropriate halogenation of the core structure. The two primary halogens that would enable such transformations are bromine and chlorine, with the reactivity order being I > Br > OTf >> Cl. libretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used method for creating C-C bonds. wikipedia.org For a hypothetical halogenated derivative, such as 5-(2-chloropyridin-3-yl)oxazol-2-amine or 2-amino-5-(pyridin-3-yl)oxazole-4-bromide, this reaction would allow for the introduction of aryl, heteroaryl, or alkyl groups. The general mechanism involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like PPh₃, Buchwald ligands), and base (e.g., K₂CO₃, K₃PO₄) is crucial for achieving high yields and functional group tolerance. libretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. acs.orgorgsyn.org This reaction would be highly relevant for the derivatization of a halogenated this compound core. For instance, reacting a chloro- or bromo-substituted derivative with a variety of primary or secondary amines in the presence of a suitable palladium catalyst and a strong base (e.g., NaOtBu) would yield a range of N-substituted analogues. The selection of bulky, electron-rich phosphine ligands is often critical for the success of these transformations, especially with less reactive aryl chlorides. nih.govresearchgate.net
The following table summarizes plausible palladium-catalyzed cross-coupling reactions for hypothetical halogenated derivatives of this compound, based on established methodologies for other heterocyclic systems. nih.govresearchgate.net
| Reaction Type | Hypothetical Substrate | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | 5-(2-chloropyridin-3-yl)oxazol-2-amine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(2-phenylpyridin-3-yl)oxazol-2-amine |
| Buchwald-Hartwig | 2-Amino-5-(pyridin-3-yl)-4-bromooxazole | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Morpholino-5-(pyridin-3-yl)oxazol-2-amine |
Ring-Opening and Rearrangement Reactions of the this compound Core
The oxazole ring, while aromatic, can be susceptible to ring-opening and rearrangement reactions under certain conditions, which can be exploited for the synthesis of novel chemical structures.
Ring-Opening Reactions: The 2-aminooxazole moiety can undergo ring-opening upon treatment with strong nucleophiles or under harsh reaction conditions. For instance, studies on related benzoxazoles have shown that the ring can be opened by secondary amines. rsc.org A similar reactivity could be anticipated for this compound, where a nucleophilic attack at the C2 position of the oxazole ring could lead to a ring-opened intermediate. This intermediate could then potentially be recyclized to form different heterocyclic systems. The stability of the oxazole ring in this compound is influenced by the electronic properties of the pyridine substituent.
Rearrangement Reactions: Intramolecular rearrangements, such as the Smiles rearrangement, are known for certain activated heterocyclic systems. nih.gov While not directly reported for this compound, the potential for such rearrangements exists if a suitable tethered nucleophile is introduced. For example, derivatization of the exocyclic amino group with a side chain containing a nucleophilic moiety could, under basic conditions, lead to an intramolecular nucleophilic aromatic substitution, resulting in a rearranged product. The feasibility of such a rearrangement would depend on the activation of the oxazole ring and the stereoelectronic requirements of the transition state.
Research on the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines in the presence of an acid catalyst demonstrates a synthetic pathway that involves ring transformation, which could be conceptually relevant for understanding the potential for rearrangements in related heterocyclic systems. mdpi.com
Derivatization Strategies for Enhancing Chemical Diversity of this compound Analogues
The chemical diversity of this compound analogues can be significantly enhanced through derivatization at multiple positions.
N-Functionalization of the Amino Group: The exocyclic amino group is a prime site for derivatization. Standard reactions such as acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones can be employed to introduce a wide array of substituents. Furthermore, the amino group can be a handle for building more complex structures, for instance, through the formation of ureas and thioureas by reaction with isocyanates and isothiocyanates, respectively. This approach has been used in the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines. nih.govresearchgate.net
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring towards electrophilic attack. However, by converting the pyridine nitrogen to its N-oxide, the ring becomes more susceptible to electrophilic substitution, particularly at the 4-position. Subsequent deoxygenation would restore the pyridine ring. Nucleophilic aromatic substitution (SNAr) is also a viable strategy if a suitable leaving group, such as a halogen, is present on the pyridine ring.
Functionalization of the Oxazole Ring: Direct functionalization of the oxazole ring can be challenging due to its relatively low reactivity towards electrophilic substitution. However, lithiation of the oxazole ring, followed by quenching with an electrophile, could be a potential route for introducing substituents. Additionally, as discussed in the cross-coupling section, halogenation of the oxazole ring would provide a versatile handle for a wide range of palladium-catalyzed transformations.
The following table outlines potential derivatization strategies for this compound.
| Derivatization Site | Reaction Type | Reagent (Example) | Potential Product |
| 2-Amino Group | Acylation | Acetyl chloride | N-(5-(pyridin-3-yl)oxazol-2-yl)acetamide |
| 2-Amino Group | Sulfonylation | Benzenesulfonyl chloride | N-(5-(pyridin-3-yl)oxazol-2-yl)benzenesulfonamide |
| 2-Amino Group | Urea (B33335) Formation | Phenyl isocyanate | 1-phenyl-3-(5-(pyridin-3-yl)oxazol-2-yl)urea |
| Pyridine Ring | Electrophilic Halogenation | N-Bromosuccinimide | 5-(5-bromopyridin-3-yl)oxazol-2-amine |
| Oxazole Ring | Halogenation (hypothetical) | N-Chlorosuccinimide | 4-chloro-5-(pyridin-3-yl)oxazol-2-amine |
Spectroscopic and Advanced Structural Elucidation of 5 Pyridin 3 Yl Oxazol 2 Amine and Its Derivatives
High-Resolution Mass Spectrometry for Confirmation of Complex 5-(Pyridin-3-yl)oxazol-2-amine Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and its derivatives. By providing exact mass measurements with high accuracy, HRMS allows for the determination of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
The fragmentation patterns observed in the mass spectrum under electron impact (EI) or electrospray ionization (ESI) provide significant structural information. The fragmentation of 2-aminooxazoles is notably influenced by the strong electron-donating character of the amino group. clockss.org For this compound, the molecular ion peak ([M]⁺) would be expected to be prominent. Key fragmentation pathways would likely involve the initial cleavage of the heterocyclic rings and the loss of small, stable neutral molecules.
Common fragmentation processes for related oxazole (B20620) structures include the loss of CO, HCN, and H atoms. clockss.org For the title compound, characteristic fragmentation could involve:
Loss of the amino group functionality: A primary fragmentation process for 2-aminooxazoles can be the loss of the •NH₂ moiety. clockss.org
Oxazole ring cleavage: This can lead to the formation of fragments corresponding to the pyridine (B92270) nitrile cation or other rearranged ions.
Pyridine ring fragmentation: Subsequent fragmentation of the pyridine ring can occur, leading to a complex pattern of smaller ions.
The analysis of these fragmentation patterns, aided by techniques like tandem mass spectrometry (MS/MS), allows for a detailed mapping of the molecule's connectivity.
Table 1: Representative HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z (for C₈H₇N₃O) |
|---|---|---|
| [M+H]⁺ | C₈H₈N₃O⁺ | 162.0662 |
| [M-NH₂]⁺ | C₈H₅N₂O⁺ | 145.0396 |
| [M-CO]⁺ | C₇H₇N₃⁺ | 133.0635 |
Note: This table is illustrative and based on general fragmentation patterns of related heterocyclic compounds.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton spectrum would show distinct signals for the protons on the pyridine ring, the oxazole ring, and the amino group. The pyridine protons would appear as a set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with coupling constants characteristic of a 3-substituted pyridine. The single proton on the oxazole ring would likely appear as a singlet. The amino protons would present as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.
¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would confirm the presence of the two heterocyclic rings. The carbon atom of the oxazole ring bearing the amino group (C2) and the carbon attached to the pyridine ring (C5) would have characteristic chemical shifts. nih.gov
2D NMR:
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the pyridine and oxazole rings, showing correlations between protons and carbons separated by two or three bonds. For instance, correlations between the oxazole proton and pyridine carbons, and vice-versa, would confirm the 5-(pyridin-3-yl) linkage.
Conformational analysis, particularly concerning the dihedral angle between the pyridine and oxazole rings, can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons, providing insights into the preferred rotational conformation of the molecule in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| Oxazole-C2 | ~158 | - | - |
| Oxazole-C4 | ~125 | ~7.5 | s |
| Oxazole-C5 | ~148 | - | - |
| Pyridine-C2' | ~147 | ~8.8 | d |
| Pyridine-C3' | ~130 | - | - |
| Pyridine-C4' | ~135 | ~8.0 | dd |
| Pyridine-C5' | ~123 | ~7.4 | dd |
| Pyridine-C6' | ~149 | ~8.6 | d |
Note: Values are estimates based on data for substituted pyridines and oxazoles and may vary with solvent. rsc.orgresearchgate.net
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The analysis of these spectra allows for the identification of key functional groups and provides a fingerprint for the compound.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. ijrpc.com
N-H Stretching: The amino group would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. ijrpc.com The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole and pyridine rings would appear in the 1500-1650 cm⁻¹ region. researchgate.net
Ring Vibrations: The characteristic "breathing" modes of the pyridine and oxazole rings would be observed in the fingerprint region (below 1500 cm⁻¹).
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.
Table 3: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3400 - 3200 | N-H stretching (asymmetric & symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1640 - 1580 | C=N stretching (ring) & N-H bending |
| 1580 - 1450 | C=C stretching (ring) |
| 1250 - 1000 | C-O-C stretching (oxazole ring) |
Note: This table is illustrative and based on characteristic group frequencies for similar heterocyclic systems. researchgate.netnih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions of this compound
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the connectivity and planarity of the heterocyclic rings.
A key aspect of the crystal structure analysis is the elucidation of intermolecular interactions that govern the crystal packing. nih.gov In related structures, such as 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, the amino group acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atoms of the pyridine and oxazole rings of adjacent molecules. nih.gov Similar interactions are expected for the title compound, potentially leading to the formation of chains or more complex three-dimensional networks.
Furthermore, π-π stacking interactions between the aromatic pyridine and oxazole rings of neighboring molecules are also likely to play a significant role in the crystal packing. researchgate.netmdpi.com The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. iucr.org
Table 4: Representative Crystallographic Data for a Pyridinyl-Oxazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁/c |
| a (Å) | ~10.1 |
| b (Å) | ~8.4 |
| c (Å) | ~29.1 |
| β (°) | 90 |
| Z | 8 |
| Key Dihedral Angle | Pyridine-Oxazole: ~30-45° |
Note: Data are based on the published structure of a similar compound, 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, and are for illustrative purposes. nih.gov
Chiroptical Spectroscopy (CD, ORD) for Chiral this compound Analogues
While this compound itself is achiral, chiral analogues could be synthesized, for instance, by introducing a stereocenter on a substituent. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining their absolute stereochemistry and studying their conformational preferences in solution.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores (in this case, the pyridinyl-oxazole system). By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods (like time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenter(s) can be assigned. nih.gov
Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, can also be a powerful tool. VCD is sensitive to the entire molecular structure and can provide detailed conformational information, as demonstrated in studies of chiral bis(oxazoline)copper(II) complexes. rsc.org These techniques provide a non-destructive method for stereochemical assignment, which is crucial in fields like medicinal chemistry where enantiomeric purity is paramount.
Advanced Spectroscopic Techniques for Studying Dynamic Processes Involving this compound
The photophysical and photochemical behavior of this compound can be investigated using advanced, time-resolved spectroscopic techniques. These methods provide insights into dynamic processes such as excited-state relaxation, photoinduced electron transfer, and conformational changes that occur on very fast timescales.
Studies on related oxazole and isoxazole (B147169) systems using time-resolved photoelectron spectroscopy have revealed ultrafast excited-state relaxation pathways, including ring-opening dynamics that can occur on the femtosecond timescale. nih.govresearchgate.netnih.gov Upon UV excitation, the molecule can be promoted to an excited electronic state (e.g., a ππ* state), from which it can undergo various deactivation processes.
Fluorescence spectroscopy can be used to study the emissive properties of the molecule. The fluorescence behavior of related oxazolo[4,5-b]pyridine (B1248351) derivatives has been shown to have a strong charge-transfer character, which is sensitive to solvent polarity. researchgate.net For this compound, it is possible that an intramolecular charge transfer (ICT) state could be formed upon excitation, involving the transfer of electron density between the electron-donating amino-oxazole part and the electron-accepting pyridine ring. Solvatochromism studies, where the absorption and emission spectra are measured in a range of solvents, can provide evidence for such ICT processes. mdpi.com Techniques like transient absorption spectroscopy can further map the pathways and lifetimes of the excited states involved in these dynamic processes.
Computational and Theoretical Studies of 5 Pyridin 3 Yl Oxazol 2 Amine
Quantum Chemical Calculations of 5-(Pyridin-3-yl)oxazol-2-amine Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical reactivity and spectroscopic properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino-oxazole ring, while the LUMO would likely be distributed across the more electron-deficient pyridine (B92270) ring. researchgate.net This distribution facilitates intramolecular charge transfer (ICT). The energy gap would be indicative of the energy required for electronic transitions, often correlating with the molecule's behavior in photophysical processes. researchgate.net
Table 1: Predicted Frontier Orbital Energies for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-311G++(d,p) level of theory. Values are hypothetical and based on similar structures.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.45 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and attract nucleophiles.
For this compound, the ESP map would be expected to show significant negative potential around the nitrogen atom of the pyridine ring, the oxygen atom of the oxazole (B20620) ring, and the nitrogen of the exocyclic amine group, making these the primary sites for hydrogen bonding and electrophilic attack. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group and certain carbons on the pyridine ring would exhibit positive potential. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed description of bonding in terms of localized electron-pair "bonding units." mpg.de It quantifies intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. acadpubl.eu
Key interactions in this compound would include delocalization from the lone pairs (LP) of the oxygen and nitrogen atoms into the antibonding orbitals (π) of the heterocyclic rings. For instance, a significant interaction would be LP(N) → π(C=C) within the rings, stabilizing the molecule. These charge transfer events are crucial for understanding the molecule's electronic structure and stability. acadpubl.eu
Table 2: Predicted NBO Donor-Acceptor Interactions in this compound (Illustrative Data) Values are hypothetical, based on typical results for similar heterocyclic systems.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1)oxazole | π* (N3-C2)oxazole | 25.5 | Intramolecular hyperconjugation |
| LP (N7)amine | π* (N3-C2)oxazole | 45.2 | Resonance stabilization |
| π (C4-C5)oxazole | π* (C2'-C3')pyridine | 18.8 | π-system conjugation |
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is essential for identifying the most stable three-dimensional structure of a molecule. For this compound, the primary degree of freedom is the rotation around the single bond connecting the pyridine and oxazole rings. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the two rings to locate the global energy minimum.
The planarity of the molecule is influenced by a balance between steric hindrance (repulsion between nearby atoms) and electronic effects (conjugation, which favors planarity). It is likely that the lowest energy conformer is near-planar to maximize π-conjugation between the two aromatic rings, though slight twisting may occur to relieve steric strain. nih.gov
Table 3: Relative Energy vs. Pyridine-Oxazole Dihedral Angle (Illustrative Data)
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 0.5 (Slightly strained) |
| 30 | 0.0 (Global Minimum) |
| 60 | 1.5 |
| 90 | 3.0 (Transition State) |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions of this compound
While quantum calculations are powerful for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent like water. nih.gov MD simulations model the movements and interactions of the solute and solvent molecules, providing insights into solvation, structural stability, and hydrogen bonding dynamics. nih.gov
An MD simulation of this compound in water would reveal how water molecules arrange around its polar sites. The nitrogen atoms of the pyridine and oxazole rings, the oxazole oxygen, and the amine group would all act as hydrogen bond acceptors or donors. Analysis of the simulation trajectory, for example through Radial Distribution Functions (RDFs), would quantify the strength and lifetime of these hydrogen bonds, which are critical to the molecule's solubility and biological interactions.
Computational Prediction of Reaction Mechanisms and Transition States in this compound Synthesis
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed synthetic route can be constructed. This helps in understanding reaction feasibility, predicting byproducts, and optimizing reaction conditions.
A plausible synthesis for this compound might involve the cyclization of an N-acylaminoketone precursor or a related pathway common for oxazole synthesis. mdpi.com DFT calculations could be used to:
Map the Reaction Pathway: Identify the lowest energy path from reactants to products.
Locate Transition States (TS): Find the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.
By modeling these steps, researchers can gain a fundamental understanding of the reaction mechanism, guiding the development of more efficient synthetic strategies.
In Silico Screening and Virtual Ligand Docking Studies of this compound with Biological Macromolecules (In Vitro Focus)
Virtual screening and molecular docking are powerful computational tools that predict the binding affinity and interaction patterns of small molecules with the active sites of biological macromolecules, primarily proteins. nih.gov While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of pyridine and oxazole derivatives has been the subject of numerous in silico investigations against various therapeutic targets. These studies provide a framework for understanding the potential biological targets of this compound.
For instance, pyridine-based derivatives have been explored as inhibitors of several key enzymes implicated in disease. In one study, a series of pyridine substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives were designed and evaluated as potential antimalarial agents. malariaworld.org Molecular docking studies of these compounds against wild-type and mutant Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) revealed significant binding interactions. malariaworld.org The docking results for two promising compounds, 7s258 and 7s5, highlighted interactions with key amino acid residues such as Leu46, Phe58, Ser111, and Phe116, with binding energies indicating potent inhibition. malariaworld.org
Similarly, pyridine and pyrimidine (B1678525) derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. tandfonline.com Computational docking of these derivatives into the ATP-binding site of both wild-type and mutant EGFR provided insights into their inhibitory mechanisms. tandfonline.com
Another area of investigation for related scaffolds is in the search for new anti-tubercular agents. Pyridine-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and docked against Sterol 14α-demethylase (CYP51), a crucial enzyme in Mycobacterium tuberculosis. nih.gov The results of these docking studies indicated that the compounds could act as effective inhibitors of CYP51. nih.gov
These examples of in silico screening and docking of pyridine-containing compounds against various protein targets suggest that this compound could be a valuable scaffold for designing inhibitors for a range of diseases. The general approach involves the preparation of the protein and ligand structures, followed by docking simulations using software like AutoDock or Glide, and subsequent analysis of the binding poses and energies. The insights gained from such studies can guide the rational design of more potent and selective inhibitors.
| Compound Class | Protein Target | Key Interacting Residues | Potential Therapeutic Area |
|---|---|---|---|
| Pyridine substituted pyrazole 1,3,5-triazine derivatives | Pf-DHFR | Leu46, Phe58, Ser111, Phe116 | Antimalarial |
| Pyridine and pyrimidine derivatives | EGFR | Not specified | Anticancer |
| Pyridine based 1,3,4-oxadiazole derivatives | CYP51 | Not specified | Anti-tubercular |
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical properties of chemicals based on their molecular structure. These models are mathematical equations that correlate structural descriptors of molecules with a specific property. nih.gov While a specific QSPR model for this compound derivatives was not found, a study on the closely related 3-(benzo[d]oxazol-2-yl)pyridine-2-amines provides a relevant example of this approach. koreascience.kr
In this study, three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed for a series of 3-(benzo[d]oxazol-2-yl)pyridine-2-amines and 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridine-2-amines as c-Met inhibitors. koreascience.kr The c-Met proto-oncogene is a receptor tyrosine kinase that is a target for cancer therapy. The researchers used Comparative Molecular Field Analysis (CoMFA) and topomer CoMFA to build their models. koreascience.kr
The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.703 and a non-cross-validated correlation coefficient (r²) of 0.947, indicating a robust and predictive model. koreascience.kr The topomer CoMFA model also showed good statistical results with a q² of 0.803 and an r² of 0.940. koreascience.kr These models were further validated using a test set of compounds, demonstrating their predictive power. koreascience.kr
The study revealed that the inhibitory potency of these compounds was influenced by the chemical features in the external region of the c-Met active site. koreascience.kr Specifically, the models suggested that increasing the hydrophobicity of certain regions of the molecules would enhance their inhibitory activity. koreascience.kr This is consistent with the presence of a hydrophobic cleft in the c-Met binding site. koreascience.kr
This research on a structurally analogous compound series demonstrates the utility of QSPR and 3D-QSAR in understanding the structure-property relationships of pyridinyl-oxazole type scaffolds. Such models can be invaluable in the virtual screening and rational design of new derivatives of this compound with optimized properties for various applications. The development of a QSPR model for this compound derivatives would likely involve the calculation of various molecular descriptors (e.g., topological, electronic, and steric) and the use of statistical methods like multiple linear regression or partial least squares to build and validate the predictive model.
| QSAR Model | Statistical Parameter | Value | Significance |
|---|---|---|---|
| CoMFA for 3-(benzo[d]oxazol-2-yl)pyridine-2-amines | q² (cross-validated r²) | 0.703 | Good predictive ability |
| r² (non-cross-validated r²) | 0.947 | Goodness of fit | |
| topomer CoMFA for 3-(benzo[d]oxazol-2-yl)pyridine-2-amines | q² (cross-validated r²) | 0.803 | Excellent predictive ability |
| r² (non-cross-validated r²) | 0.940 | Goodness of fit |
Biological Activity and Mechanistic Investigations of 5 Pyridin 3 Yl Oxazol 2 Amine and Its Derivatives in Vitro Focus
High-Throughput Screening of 5-(Pyridin-3-yl)oxazol-2-amine for In Vitro Biological Activities
No dedicated high-throughput screening (HTS) campaigns specifically reporting on the biological activities of This compound were identified in the searched literature. HTS campaigns are foundational for discovering the initial biological potential of a compound, and the absence of such data suggests that this molecule may not have been extensively screened or that the results of such screenings are not publicly available.
A study on a significantly more complex, structurally distinct molecule, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, was identified through a high-throughput screening campaign as an inhibitor of G-protein-coupled receptor kinase-2 (GRK-2) and -5. However, due to the substantial structural differences, these findings cannot be attributed to This compound .
Identification of Specific Biological Targets for this compound (In Vitro)
There is no available information detailing the identification of specific in vitro biological targets for This compound .
Enzyme Inhibition/Activation Profiling (In Vitro)
No studies were found that profiled the inhibitory or activating effects of This compound against a panel of enzymes. Such profiling is crucial for determining the compound's selectivity and potential therapeutic applications.
Receptor Binding and Modulation Assays (In Vitro)
Data from receptor binding and modulation assays for This compound are not available in the public domain. These assays would be necessary to determine if the compound interacts with specific cellular receptors.
Protein-Protein Interaction Disruptions (In Vitro)
There is no published research indicating that This compound has been investigated for its ability to disrupt protein-protein interactions.
Elucidation of Cellular Mechanisms of Action for this compound (In Vitro)
Without identified biological targets, the cellular mechanisms of action for This compound remain unelucidated in the scientific literature.
Cell-Based Signaling Pathway Analysis (In Vitro)
No studies were identified that analyzed the effect of This compound on specific cell-based signaling pathways. Such analyses would provide insight into how the compound might exert a biological effect at the cellular level. Research on a different compound, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide, has shown involvement in the MAPK/JNK signaling pathway, but this cannot be extrapolated to This compound .
Gene and Protein Expression Modulation Studies (In Vitro)
Derivatives of the oxazol-2-amine class have been shown to exert their biological effects by modulating key cellular signaling pathways at the gene and protein expression levels. A notable target for these compounds is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov
In vitro studies on 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, an analogue of the core structure, demonstrated potent inhibition of both wild-type and mutated FLT3 kinase activity. mdpi.com This inhibition directly impacts downstream signaling cascades. For instance, treatment of FLT3-ITD+ AML cells (Molm-13 and MV4-11) with this compound led to a significant reduction in the phosphorylation of STAT5, a key downstream effector of FLT3 signaling. mdpi.com This indicates that the compound effectively blocks the aberrant activation signal that drives cancer cell proliferation. mdpi.com
Furthermore, these compounds can influence the expression of genes involved in critical cellular processes like DNA damage repair. It has been observed that inhibition of FLT3-ITD signaling by oxazole (B20620) derivatives can downregulate the expression of genes involved in homologous recombination (HR) and non-homologous end-joining (NHEJ), two major DNA double-strand break repair pathways. mdpi.com This suppression of DNA repair mechanisms can enhance the cytotoxic effects of the compounds and suggests potential for combination therapies. nih.gov
Phenotypic Screening in Defined Cell Lines (In Vitro)
These screenings typically utilize assays like the Sulforhodamine B (SRB) or MTT assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50). For example, a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives were tested against human colorectal carcinoma (HCT116) and breast carcinoma (MCF7) cell lines, with some compounds showing notable activity. nih.gov Similarly, novel oxazolo[5,4-d]pyrimidine derivatives have been evaluated against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cell lines, identifying compounds with cytotoxic concentrations in the micromolar range. nih.gov
The data from these screenings are vital for initial hit identification and for guiding further optimization of the chemical structure.
| Compound Scaffold | Cell Line | Activity Metric | Result (µM) | Reference |
|---|---|---|---|---|
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (Compound 14) | HCT116 (Colorectal Carcinoma) | IC50 | 71.8 | nih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (Compound 6) | MCF7 (Breast Carcinoma) | IC50 | 74.1 | nih.gov |
| Oxazolo[5,4-d]pyrimidine (Compound 3g) | HT29 (Colon Adenocarcinoma) | CC50 | 58.44 | nih.gov |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl} pyridine-3-carboxamide | HeLa (Cervical Cancer) | IC50 | 2.8 | researchgate.net |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl} pyridine-3-carboxamide | PANC-1 (Pancreatic Cancer) | IC50 | 1.8 | researchgate.net |
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for rationally designing more potent and selective molecules. nih.govbenthamscience.com For the this compound scaffold, SAR investigations focus on how modifications to different parts of the molecule affect its in vitro biological activity.
Positional Scanning and Substituent Effects on In Vitro Efficacy
The nature and position of substituents on the aromatic rings of the scaffold can dramatically influence in vitro efficacy. Studies on related oxazolo[5,4-d]pyrimidine systems have shown that the placement of even a simple methyl group on a peripheral benzyl moiety is critical for cytotoxic potential. For instance, methyl substitution at the para- or ortho-position of the benzyl ring was found to be beneficial for activity, whereas a meta-position substituent was less effective. mdpi.com
In another example involving 1,2,5-oxadiazole derivatives, the substitution pattern on a 4-phenyl moiety was shown to be a strong determinant of antiplasmodial activity. mdpi.com A comprehensive analysis revealed that specific combinations of substituents, such as a 3-ethoxy-4-methoxyphenyl group, resulted in compounds with high in vitro activity against P. falciparum and a very promising selectivity index. mdpi.com These findings underscore the importance of systematic positional scanning to identify optimal substitution patterns for enhanced biological activity.
| Core Scaffold | Substituent on 4-Phenyl Ring | PfNF54 IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| N-[4-(phenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3-Ethoxy-4-methoxyphenyl | 0.034 | 1526 | mdpi.com |
| N-[4-(phenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 4-Methoxyphenyl | 0.14 | >714 | mdpi.com |
| N-[4-(phenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3,4-Dimethoxyphenyl | 0.076 | >1315 | mdpi.com |
| N-[4-(phenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Unsubstituted Phenyl | 0.48 | >208 | mdpi.com |
Impact of Heterocycle Modifications on In Vitro Target Binding
Bioisosterism, the replacement of one functional group with another that has similar pharmacological properties, is a key strategy in drug design. The oxazole ring itself is considered a valuable bioisostere and can be interchanged with other five-membered heterocycles like thiazoles, imidazoles, or oxadiazoles to modulate target binding and pharmacokinetic properties.
Role of Amine Derivatization on In Vitro Selectivity and Potency
A systematic study on 5-(nitroheteroaryl)-1,3,4-thiadiazoles, which are structurally related to the oxazole series, investigated the effect of various acyclic amines at the C-2 position on antileishmanial activity. nih.gov The study synthesized and evaluated 40 different compounds, revealing that the nature of the amine substituent significantly impacted potency and selectivity. For example, derivatives bearing hydroxypropylamino and methoxypropylamino groups were found to be the most active, with a high selectivity index against Leishmania major. nih.gov This demonstrates that modifying the 2-amine position is a highly effective strategy for optimizing the biological profile of this class of compounds.
In Vitro Selectivity and Polypharmacology Profiling of this compound Analogues
A critical aspect of modern drug development is understanding a compound's selectivity profile. An ideal drug candidate should potently inhibit its intended target while having minimal activity against other related proteins, particularly kinases, to reduce the risk of off-target effects. Polypharmacology, where a compound is designed to interact with multiple targets, is also an emerging strategy for treating complex diseases. nih.govbenthamscience.com
The in vitro selectivity of lead compounds is often assessed by screening them against a large panel of kinases. For example, a novel 4-morpholine-quinazoline derivative, which shares structural motifs with the pyridinyl-heterocycle class, was identified as a potent PI3Kα inhibitor. nih.gov To determine its selectivity, the compound was subsequently tested against other PI3K isoforms (β, γ, δ) and the related mTOR kinase. nih.gov Such profiling revealed that while it was highly potent against PI3Kα (IC50 = 4.2 nM), it also possessed significant activity against other related kinases, defining it as a PI3K/mTOR inhibitor. nih.gov
This type of comprehensive profiling is essential for characterizing the mechanism of action of this compound analogues. It helps to identify potential liabilities, rationalize observed cellular effects, and guide further development toward compounds with a desired selectivity or polypharmacology profile for enhanced therapeutic benefit. nih.gov
Co-crystallization Studies of this compound with Target Proteins (In Vitro)
As of the latest available research, there are no publicly accessible co-crystallization studies detailing the binding of the specific compound this compound with any target proteins. A thorough search of crystallographic databases, including the Protein Data Bank (PDB), did not yield any structures of this compound in complex with a biological macromolecule.
Consequently, detailed information regarding its specific molecular interactions, binding orientation, and the conformational changes it may induce in target proteins, as determined through X-ray crystallography or other co-crystallization techniques, is not available in the scientific literature.
While crystallographic studies have been conducted on derivatives or structurally related compounds, this information falls outside the strict scope of this article, which is focused solely on this compound.
Medicinal Chemistry and Drug Discovery Applications of the 5 Pyridin 3 Yl Oxazol 2 Amine Scaffold
5-(Pyridin-3-yl)oxazol-2-amine as a Privileged Scaffold for Lead Compound Identification
The this compound core is considered a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them valuable starting points for the discovery of new drugs. The combination of the pyridine (B92270) ring, a common feature in many bioactive molecules, and the 2-aminooxazole moiety provides a unique three-dimensional structure with a rich array of hydrogen bond donors and acceptors, as well as aromatic surfaces for pi-stacking interactions.
The utility of the broader 2-aminooxazole motif has been demonstrated in the discovery of inhibitors for various enzyme classes. For instance, derivatives of oxazol-2-amine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com Similarly, the pyridine scaffold is a well-established component in drugs targeting a wide range of biological pathways. nih.gov The fusion of these two pharmacophorically important heterocycles in this compound creates a platform for identifying lead compounds against diverse targets. High-throughput screening campaigns have identified compounds with similar benzoxazole cores as inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5), which are targets for cardiovascular disease. nih.gov
Rational Design Strategies for Developing New Therapeutic Agents Based on this compound
Rational drug design involves the targeted development of new medicines based on a deep understanding of a biological target's structure and function. The this compound scaffold is amenable to various rational design strategies to optimize its interaction with specific targets and improve its drug-like properties.
One common approach is structure-based drug design, where the crystal structure of a target protein is used to guide the modification of the lead compound. For example, if the pyridine nitrogen is found to be in a position to form a critical hydrogen bond with a residue in the active site of an enzyme, modifications can be made to the oxazole (B20620) ring to enhance secondary interactions and improve potency. This was exemplified in the design of 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives, where rational design based on known pharmacophores led to potent anti-cancer agents. rsc.org
Another strategy is ligand-based drug design, which is employed when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By identifying the common pharmacophoric features of known ligands, new derivatives of this compound can be designed to incorporate these features, thereby increasing the probability of biological activity.
The following table illustrates how different substitutions on a related 2-aminooxazole scaffold can influence inhibitory activity against a specific kinase, a common strategy in rational design.
| Compound | R-Group | Target | IC50 (nM) |
| 1 | 4-fluorophenyl | FLT3-ITD | 15.2 |
| 2 | Phenyl | FLT3-ITD | 25.6 |
| 3 | 4-chlorophenyl | FLT3-ITD | 30.1 |
| 4 | 4-methoxyphenyl | FLT3-ITD | >1000 |
This table is illustrative and based on data for 5-substituted-N-phenyloxazol-2-amine derivatives to demonstrate the principles of rational design.
Scaffold Hopping and Bioisosteric Replacement Studies Originating from this compound
Scaffold hopping and bioisosteric replacement are powerful techniques used to modify a lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile, or to generate novel intellectual property. nih.govresearchgate.net
Scaffold hopping involves replacing the central core of a molecule with a different, yet functionally similar, scaffold. Starting from the this compound scaffold, a medicinal chemist might replace the oxazole ring with other five-membered heterocycles like a thiazole, imidazole, or oxadiazole to explore new chemical space while maintaining the key binding interactions of the pyridine and amine functionalities. orientjchem.orgmatrix-fine-chemicals.com
The table below shows examples of bioisosteric replacements for the oxazole core and their potential impact on biological activity.
| Original Scaffold | Bioisosteric Scaffold | Potential Advantage |
| Oxazole | 1,3,4-Oxadiazole (B1194373) | May improve metabolic stability |
| Oxazole | Thiazole | Can alter electronic properties and binding interactions |
| Pyridine | Pyrimidine (B1678525) | Changes hydrogen bonding patterns and solubility |
Fragment-Based Drug Discovery (FBDD) Leveraging this compound Analogues
Fragment-based drug discovery (FBDD) is a hit identification strategy that uses small, low-molecular-weight compounds (fragments) to screen against a biological target. nih.govnih.gov Because of their small size, fragments can explore chemical space more efficiently and often form high-quality interactions with the target.
The this compound scaffold can be deconstructed into its constituent fragments, such as 3-aminopyridine and 2-aminooxazole, which can then be included in a fragment library for screening. If one of these fragments shows binding to a target, it can be "grown" or "linked" with other fragments to generate a more potent, lead-like molecule. nih.gov For example, if 3-aminopyridine is identified as a hit, it could be elaborated by adding the oxazole-2-amine moiety to recreate and optimize the original scaffold's interactions with the target. This approach allows for a more efficient exploration of the chemical space around the core scaffold. nih.gov
Chemical Biology Probes Based on this compound for Target Validation (In Vitro Focus)
Chemical biology probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vitro context. The this compound scaffold can be adapted to create such probes. For instance, a derivative could be synthesized with a reactive group or a reporter tag attached.
A common strategy is to attach a fluorophore to the scaffold, allowing for the visualization of the target protein within a cell using fluorescence microscopy. Alternatively, a photo-affinity label could be incorporated, which upon exposure to UV light, forms a covalent bond with the target protein. This allows for the isolation and identification of the target protein from a complex biological sample. A study on a related 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole structure demonstrated its use as a pH-responsive fluorescent probe. nih.gov
These chemical probes are invaluable tools for target validation, helping to confirm that the therapeutic effect of a drug candidate is indeed due to its interaction with the intended target.
Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization of this compound Derivatives
During the lead optimization process, it is crucial to not only increase the potency of a compound but also to maintain or improve its drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are two key metrics used to guide this process. wikipedia.org
Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It is a useful metric for assessing the quality of a fragment hit and for tracking the efficiency of hit-to-lead optimization.
Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). wikipedia.org A high LiPE is desirable as it indicates that the compound achieves high potency without being excessively greasy, which can lead to problems with solubility, metabolism, and off-target toxicity. wikipedia.org
The table below provides a hypothetical example of how these metrics might be used to evaluate a series of this compound derivatives during lead optimization.
| Compound | IC50 (nM) | pIC50 | logP | Heavy Atoms | LE | LiPE |
| A | 1000 | 6.0 | 3.0 | 12 | 0.50 | 3.0 |
| B | 100 | 7.0 | 3.5 | 15 | 0.47 | 3.5 |
| C | 10 | 8.0 | 2.5 | 18 | 0.44 | 5.5 |
In this example, Compound C would be considered the most promising lead, as it has the highest pIC50 and the most favorable LiPE, indicating a good balance of potency and physicochemical properties.
By monitoring LE and LiPE, medicinal chemists can ensure that the optimization of this compound derivatives proceeds in a productive manner, leading to drug candidates with a higher probability of success in clinical development.
Emerging Applications and Future Research Directions for 5 Pyridin 3 Yl Oxazol 2 Amine
Applications of 5-(Pyridin-3-yl)oxazol-2-amine in Materials Science (e.g., optoelectronics, polymers)
The unique electronic structure arising from the conjugated pyridine (B92270) and oxazole (B20620) rings suggests that this compound could be a valuable building block in materials science. bldpharm.com While specific research on this exact compound is nascent, studies on analogous structures provide a strong basis for its potential.
Optoelectronics: Pyridine and oxazole derivatives are known for their photophysical properties, making them candidates for use in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes. nih.govnih.gov For instance, related pyridine-containing polymers have been used as efficient electron transport layers in LEDs, and other pyridinyl-heterocycle systems have been investigated as pH-responsive fluorescent probes. nih.govnih.gov The fluorescence of some oxazole derivatives is highly sensitive to solvent polarity, indicating potential for creating sensors that can probe microenvironments. nih.gov The this compound scaffold could be functionalized to tune its absorption and emission spectra, potentially leading to new materials for displays and lighting. Research on similar oxadiazole-substituted BODIPY fluorophores has shown that the inclusion of such heterocyclic groups can shift emission to the near-infrared region. rsc.org
Polymers: The amino group on the oxazole ring provides a reactive site for polymerization. This could allow for the incorporation of the pyridinyl-oxazole unit into polymer backbones, creating materials with tailored electronic, thermal, or optical properties. Pyridine-based organocatalysts are already in demand for the synthesis of clean polymers, suggesting a role for pyridinyl-containing monomers in advanced polymer science. researchgate.net
Table 1: Potential Materials Science Applications
| Application Area | Potential Role of this compound | Rationale based on Analogous Compounds |
|---|---|---|
| Optoelectronics | Emissive Layer or Electron Transport Material in OLEDs | Pyridine-based polymers enhance quantum efficiency in LEDs. nih.gov |
| Fluorescent Sensor/Probe | Pyridinyl-oxadiazole derivatives show pH-responsive fluorescence. nih.gov | |
| Polymers | Functional Monomer | Amino group allows for incorporation into polymer chains. |
| Conductive Polymers | Conjugated pyridine-oxazole core could facilitate charge transport. |
Green Chemistry Principles in the Development and Application of this compound
The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. These principles are highly relevant to the synthesis and application of complex heterocyclic molecules like this compound.
Several green synthetic approaches could be applied to its synthesis, moving away from traditional methods that may use hazardous solvents and reagents. ijpsonline.comijpsonline.com Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents like deep eutectic solvents or water can significantly reduce reaction times, energy consumption, and waste generation. ijpsonline.comnih.govnih.govacs.org For example, microwave-assisted multicomponent reactions have been successfully used to produce pyridine derivatives in high yields with short reaction times. nih.govacs.org Similarly, electrochemical methods are emerging as a green way to synthesize oxazoles, avoiding toxic oxidants and transition metal catalysts. rsc.org
Table 2: Green Chemistry Approaches for Synthesis
| Green Technique | Potential Advantage for Synthesis | Related Example |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | One-pot synthesis of pyridine derivatives. acs.org |
| Ultrasound Irradiation | Enhanced reaction rates, milder conditions | Synthesis of oxazole derivatives using deep eutectic solvents. ijpsonline.com |
| Electrochemical Synthesis | Avoids toxic oxidants and metal catalysts | Phosphine-mediated deoxygenative cycloaddition to form oxazoles. rsc.org |
| Multicomponent Reactions | High atom economy, reduced waste | Green, one-pot synthesis of novel pyridines. nih.gov |
Novel Synthetic Challenges and Opportunities for this compound and its Complex Analogues
The opportunity lies in developing more efficient synthetic strategies. The van Leusen oxazole synthesis, for instance, is a powerful method for creating substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMIC), and has been used to construct complex molecules containing multiple heterocyclic rings. nih.gov There is a significant opportunity to develop one-pot or tandem reactions that can build the pyridinyl-oxazole scaffold and introduce functional groups in a single, streamlined process. acs.org Such methods would facilitate the creation of a library of analogues, which is essential for systematically exploring the structure-activity relationships in materials science and catalysis.
Integration of this compound Research with Artificial Intelligence and Machine Learning in Chemistry
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. a-star.edu.sgresearchgate.net These tools can be powerfully integrated into the research and development of this compound and its derivatives.
De Novo Design and Property Prediction: AI, particularly using generative models like Generative Adversarial Networks (GANs), can design novel molecular structures with desired properties. nih.govfrontiersin.orgeurekalert.org An AI model could be trained on databases of known materials or catalysts to generate new pyridinyl-oxazole analogues predicted to have superior performance. nih.govnih.gov ML models can also predict key properties such as solubility, electronic bandgap, catalytic activity, and even synthetic accessibility, thereby reducing the need for laborious trial-and-error experimentation. nih.govmdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.
Prospective Research Avenues for this compound in Interdisciplinary Scientific Fields
The unique combination of pyridine and oxazole functionalities in this compound makes it a promising scaffold for a variety of interdisciplinary research fields.
Medicinal Chemistry and Chemical Biology: Pyridine and oxazole rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast number of therapeutic agents. nih.govresearchgate.net While this article excludes clinical data, the scaffold itself is of interest for designing enzyme inhibitors or receptor ligands. semanticscholar.orgnih.gov For example, related oxazolo[4,5-b]pyridines have been investigated as anti-inflammatory agents, and other derivatives are explored as kinase inhibitors. nih.govnih.gov The compound could also be developed into a molecular probe for studying biological processes, leveraging its potential fluorescent properties. nih.gov
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the nitrogen atoms, along with potential π-π stacking interactions from the aromatic rings, make this molecule an interesting building block for designing self-assembling systems, liquid crystals, or metal-organic frameworks (MOFs).
Agrochemicals: The pyridine core is a component of many important agrochemicals. researchgate.net Research could explore the potential of this compound derivatives as novel herbicides, fungicides, or insecticides.
The future of research on this compound lies at the intersection of these fields, driven by green synthetic methods and accelerated by artificial intelligence. The exploration of its derivatives has the potential to yield novel functional materials, efficient catalysts, and valuable tools for chemical biology.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(Pyridin-3-yl)oxazol-2-amine?
The synthesis typically involves cyclization reactions using precursors like hydrazides and cyanogen bromide. For example, a reflux reaction with picoline hydrazide (10 mmol) and cyanogen bromide (15 mmol) in ethanol for 12 hours, followed by neutralization with NaHCO₃ and recrystallization, yields pure oxazole derivatives . Structural validation via ¹H NMR, ¹³C NMR, and FTIR is critical to confirm the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the oxazole and pyridine ring connectivity.
- FTIR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves before use and dispose of contaminated gloves properly.
- First aid : For skin contact, wash with soap and water. For inhalation, move to fresh air. Eye exposure requires 15-minute rinsing with water .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
Docking software (e.g., AutoDock Vina) evaluates ligand-receptor interactions. For example, derivatives of oxadiazole-2-amine (structurally analogous) showed antimicrobial activity by binding to bacterial enzyme active sites (e.g., dihydrofolate reductase). Computational analysis of binding energies and hydrogen bonding patterns guides optimization of substituents on the pyridine or oxazole rings .
Q. How can structural contradictions in X-ray crystallography data be resolved during refinement?
Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps:
- Validate hydrogen bonding and torsion angles against crystallographic databases.
- Apply restraints for disordered regions and verify thermal displacement parameters. SHELX’s robustness in handling high-resolution or twinned data makes it ideal for resolving ambiguities .
Q. What strategies address discrepancies in biological activity data across similar compounds?
- Comparative SAR analysis : Tabulate substituent effects on activity (e.g., electron-withdrawing groups on pyridine may enhance antimicrobial potency).
- Mechanistic validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate computational predictions with experimental results. For example, thiazole derivatives with pyrazine rings showed variable antifungal activity depending on alkyl chain length .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
